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molecular formula C16H13NO2 B1618145 7-Methoxy-4-phenyl-quinolin-2-ol CAS No. 30034-43-6

7-Methoxy-4-phenyl-quinolin-2-ol

Cat. No. B1618145
M. Wt: 251.28 g/mol
InChI Key: SASFZIYJZPZALO-UHFFFAOYSA-N
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Patent
US05410054

Procedure details

A mixture of N-(3-methoxyphenyl)benzoylacetamide (5.8 g), o-phosphoric acid (30 mL of 85% acid in H2O) and H2O (30 mL) was heated at 100°-110° C. for 6 hr. After cooling to r.t., H2O (50 mL) was added and the precipitate that formed was collected by filtration. The title compound was thus obtained as a mixture with the regioisomeric product, 5-methoxy-4-phenyl-2-quinolinone, and used as such.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:20])[CH2:11][C:12](=O)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.OP(O)(O)=O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:11][C:10](=[O:20])[NH:9]2)=[CH:7][CH:8]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[C:12]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH:11][C:10](=[O:20])[NH:9]2

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1)NC(CC(C1=CC=CC=C1)=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100°-110° C. for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=CC(NC2=C1)=O)C1=CC=CC=C1
Name
Type
product
Smiles
COC1=C2C(=CC(NC2=CC=C1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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